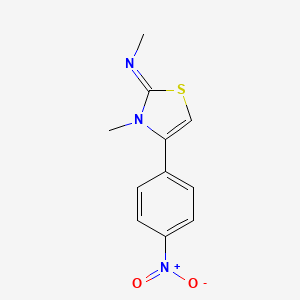![molecular formula C9H19FN2O3 B15172560 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide CAS No. 919528-31-7](/img/structure/B15172560.png)
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is a fluorinated organic compound with the molecular formula C9H19FN2O3. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide typically involves the reaction of 6-bromohexanoic acid with (2R)-3-fluoro-2-hydroxypropylamine under basic conditions to form the corresponding amide. This intermediate is then treated with hydrazine hydrate to yield the final hydrazide product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexylamine.
Substitution: Formation of 6-[(2R)-3-azido-2-hydroxypropoxy]hexanehydrazide.
Scientific Research Applications
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a drug candidate, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2R)-3-chloro-2-hydroxypropoxy]hexanehydrazide
- 6-[(2R)-3-bromo-2-hydroxypropoxy]hexanehydrazide
- 6-[(2R)-3-iodo-2-hydroxypropoxy]hexanehydrazide
Uniqueness
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity in various applications. Additionally, the fluorine atom can improve the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
Properties
CAS No. |
919528-31-7 |
|---|---|
Molecular Formula |
C9H19FN2O3 |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide |
InChI |
InChI=1S/C9H19FN2O3/c10-6-8(13)7-15-5-3-1-2-4-9(14)12-11/h8,13H,1-7,11H2,(H,12,14)/t8-/m0/s1 |
InChI Key |
WKXHXIVRQAMGAF-QMMMGPOBSA-N |
Isomeric SMILES |
C(CCC(=O)NN)CCOC[C@H](CF)O |
Canonical SMILES |
C(CCC(=O)NN)CCOCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


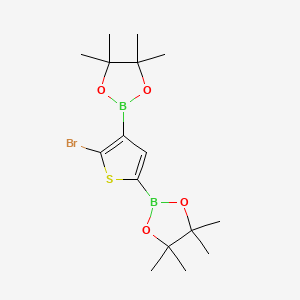
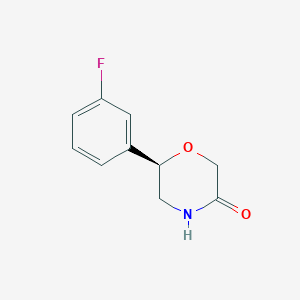
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
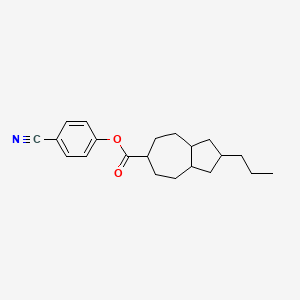
![phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B15172488.png)
![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
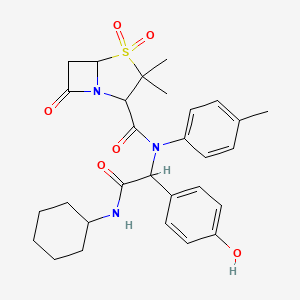
![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)

![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)


